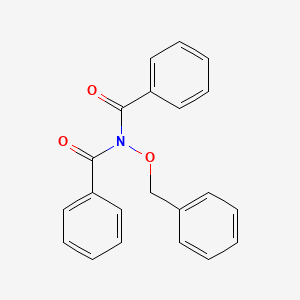

N-Benzoyl-N-(benzyloxy)benzamide

Description

Structural Classification within N-Acyloxy-N-alkoxybenzamides

N-Benzoyl-N-(benzyloxy)benzamide belongs to the class of compounds known as N-acyloxy-N-alkoxyamides. A key characteristic of these molecules is the presence of two oxygen atoms directly attached to the amide nitrogen, which leads to a pyramidal geometry at the nitrogen atom. researchgate.netnih.gov This structural feature is a significant deviation from the typical planar structure of amides and results in what is known as an "anomeric amide." researchgate.netacs.org

The pyramidalization of the nitrogen atom in N-acyloxy-N-alkoxyamides drastically reduces the resonance between the nitrogen lone pair and the carbonyl group. researchgate.netacs.org This leads to a longer N-C(O) bond and a higher carbonyl stretching frequency in infrared spectroscopy compared to standard amides. nih.govacs.org The reactivity of these compounds is more akin to α-haloketones than to traditional amides. researchgate.net

Table 1: Structural and Spectroscopic Properties of Anomeric Amides

| Property | Observation in Anomeric Amides | Consequence |

| Nitrogen Geometry | Pyramidal researchgate.netnih.gov | Reduced amide resonance researchgate.netacs.org |

| N-C(O) Bond Length | Elongated nih.govacs.org | Weakened amide bond |

| IR Carbonyl Frequency | High (typically 1710–1770 cm⁻¹) acs.org | Indicates reduced resonance |

Historical Context of Anomeric Amide Investigations

The study of anomeric amides dates back to the 1980s, with initial research focusing on their potential as precursors to nitrenium ions. chemrxiv.org These early investigations laid the groundwork for understanding the unique electronic and structural properties of this class of compounds. The term "anomeric amide" was coined to describe amides with one or more heteroatoms attached to the nitrogen, leading to unusual reactivity.

Historically, the focus was on understanding how the substitution at the nitrogen atom influences the amide's structure and reactivity. The introduction of two electronegative oxygen atoms, as seen in N-acyloxy-N-alkoxyamides, was found to cause significant pyramidalization at the nitrogen, a phenomenon that has been confirmed by X-ray crystallography and computational studies. nih.govacs.org This structural distortion is central to the chemical behavior of these compounds.

Significance in Contemporary Organic Synthesis and Mechanistic Studies

In recent years, anomeric amides have been repurposed and have gained prominence as powerful reagents in organic synthesis. For instance, they have been developed into a new class of potent electrophilic halogenating agents. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov The energy stored in the pyramidalized nitrogen of an N-X anomeric amide acts as a driving force, enhancing the reactivity of the halogen atom attached to the nitrogen. chemrxiv.orgresearchgate.netnih.gov This has enabled the halogenation of otherwise unreactive compounds under mild conditions. researchgate.netnih.gov

Mechanistic studies have revealed that N-acyloxy-N-alkoxybenzamides can undergo SN2 reactions at the amide nitrogen. researchgate.netrsc.org These reactions have been studied with various nucleophiles, such as aromatic amines, providing insight into the potential mode of interaction between these compounds and biological molecules. researchgate.netrsc.org The bimolecular reactions are influenced by the substituents on both the benzamide (B126) and the nucleophile, with negative entropies of activation suggesting polar transition states. researchgate.net

Table 2: Applications of Anomeric Amides in Organic Synthesis

| Application | Description | Key Feature Utilized |

| Electrophilic Halogenation | Serve as potent reagents for chlorination and bromination. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov | The "spring-loaded" energy of the pyramidalized nitrogen enhances reactivity. chemrxiv.org |

| Nitrenium Ion Precursors | Historically used to generate nitrenium ions for further reactions. chemrxiv.org | The weakened N-X bond facilitates cleavage. |

| Mechanistic Probes | Used to study SN2 reactions at the amide nitrogen. researchgate.netrsc.org | The unusual reactivity allows for the investigation of fundamental reaction pathways. |

Research Gaps and Future Directions

While significant progress has been made in understanding and utilizing N-acyloxy-N-alkoxybenzamides, several areas remain ripe for exploration. The full scope of their reactivity as electrophilic transfer agents for groups other than halogens is yet to be fully realized. Investigating the transfer of other functionalities from the anomeric amide nitrogen could lead to the development of novel synthetic methodologies.

Furthermore, a deeper computational and experimental analysis of the factors governing the selectivity and reactivity of these reagents could enable the design of more efficient and selective transformations. The synthesis and study of novel N-acyloxy-N-alkoxybenzamides with diverse substitution patterns could also unveil new reactivity profiles and applications. The exploration of their potential in asymmetric catalysis, by designing chiral anomeric amides, presents another exciting frontier for future research.

Structure

3D Structure

Properties

CAS No. |

64583-71-7 |

|---|---|

Molecular Formula |

C21H17NO3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-benzoyl-N-phenylmethoxybenzamide |

InChI |

InChI=1S/C21H17NO3/c23-20(18-12-6-2-7-13-18)22(21(24)19-14-8-3-9-15-19)25-16-17-10-4-1-5-11-17/h1-15H,16H2 |

InChI Key |

RVNGZTWKOYZWMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies

Classical Approaches for N-Benzoyl-N-(benzyloxy)benzamide Synthesis

The traditional synthesis of this compound logically proceeds through the formation of an N-(benzyloxy)benzamide precursor, followed by a subsequent acylation step. An alternative, though less direct, classical approach could theoretically involve a Finkelstein-type reaction on a suitably halogenated precursor.

Acylation of N-(Benzyloxy)benzamide Precursors

The most direct and classical route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, N-(benzyloxy)benzamide . This is typically achieved through the acylation of O-benzylhydroxylamine with benzoyl chloride . The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed experimental procedure for a similar synthesis, the preparation of N-(benzyloxy)-4-(trifluoromethyl)benzamide, has been reported and can be adapted for this purpose. orgsyn.org In a typical setup, O-benzylhydroxylamine hydrochloride is dissolved in a biphasic solvent system, such as dichloromethane (B109758) and water, and treated with a base like potassium carbonate. Benzoyl chloride is then added, often at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. orgsyn.org The reaction mixture is stirred for several hours at room temperature to ensure complete conversion. orgsyn.org

Reaction Scheme for the Synthesis of N-(benzyloxy)benzamide:

Once the N-(benzyloxy)benzamide precursor is isolated and purified, the second step involves its N-acylation with another equivalent of benzoyl chloride to yield the final product, this compound. This reaction would also be performed in the presence of a base to facilitate the deprotonation of the amide nitrogen, thereby increasing its nucleophilicity towards the acylating agent.

Finkelstein-Type Processes Involving Halogenated Amides

The Finkelstein reaction is a well-established method for the exchange of halogen atoms, typically involving the treatment of an alkyl halide with an alkali metal halide in a suitable solvent. nih.govgoogle.commasterorganicchemistry.comlibretexts.org While not a direct synthesis of the target molecule, a Finkelstein-type process could be hypothetically applied to a precursor such as N-benzoyl-N-chlorobenzamide .

In this theoretical pathway, the N-chloro amide would be reacted with a benzyl (B1604629) alkoxide, such as sodium benzyloxide. The success of this reaction would depend on the relative nucleophilicity of the alkoxide and the stability of the resulting product. The Finkelstein reaction is an SN2 process, and its efficiency is influenced by the nature of the leaving group, the nucleophile, the solvent, and the steric hindrance around the reaction center. nih.govgoogle.commasterorganicchemistry.comlibretexts.org

Hypothetical Finkelstein-Type Reaction:

It is important to note that the application of a Finkelstein-type reaction for the synthesis of N-alkoxy-N-aroylbenzamides is not a commonly reported method, and its feasibility would require experimental validation. The reactivity of the N-Cl bond in this specific substrate towards nucleophilic attack by an alkoxide would be a key factor.

Modern Synthetic Enhancements and Alternative Routes

Direct Amidation Techniques Utilizing Coupling Agents

The direct formation of amide bonds from carboxylic acids and amines using coupling agents is a cornerstone of modern organic synthesis. nih.gov This approach could be adapted for the synthesis of this compound by coupling benzoic acid with N-(benzyloxy)amine, followed by a second coupling with another equivalent of benzoic acid.

A wide array of coupling agents are available, including carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

A study on the synthesis of N-substituted benzamide (B126) derivatives for antitumor activity utilized such coupling agent-mediated approaches. nih.gov While not directly targeting this compound, the principles are directly applicable.

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. libretexts.orgfrontiersin.orgnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.

The synthesis of N-alkylbenzamides has been efficiently achieved under solvent-free conditions using microwave irradiation. libretexts.org This methodology could be explored for both the initial formation of N-(benzyloxy)benzamide and its subsequent N-acylation. The reaction would involve mixing the reactants, potentially with a catalytic amount of a suitable solid support or catalyst, and exposing them to microwave irradiation at a controlled temperature and power. The rapid heating provided by microwaves can overcome the activation energy barriers more efficiently than conventional heating methods.

A comparative study on the synthesis of N-substituted cyclic imides demonstrated the significant advantages of microwave irradiation over conventional heating, with reactions being completed in much shorter times and with higher yields. nih.gov

Strategies for Diversification and Analog Preparation

The core structure of this compound offers several avenues for chemical modification to generate a library of analogs for various research purposes, including structure-activity relationship (SAR) studies in medicinal chemistry.

Diversification can be achieved by modifying the benzoyl and benzyloxy moieties. For instance, a variety of substituted benzoyl chlorides or benzoic acids can be used in the acylation steps to introduce different functional groups onto the aromatic rings. This can modulate the electronic and steric properties of the final molecule. A study on N-substituted benzamide derivatives as antitumor agents synthesized a series of compounds with different substituents on the benzoyl ring to investigate their impact on biological activity. nih.gov

Similarly, the benzyloxy group can be replaced by other alkoxy or aryloxy groups by using the corresponding substituted hydroxylamines in the initial step. For example, using different O-alkyl- or O-arylhydroxylamines would lead to a range of N-alkoxy- and N-aryloxy-N-benzoylbenzamides.

The synthesis of N-benzyl benzamide derivatives as selective butyrylcholinesterase inhibitors highlights how modifications to the N-substituent can lead to potent and selective bioactive compounds. Although the target molecule has a benzyloxy group instead of a benzyl group, the principle of analog design remains the same.

The following table summarizes the key reactants that could be varied to produce analogs of this compound:

| Core Structure Moiety | Variable Reactant | Resulting Analog Structure |

| Benzoyl Group | Substituted Benzoyl Chloride/Benzoic Acid | N-(Substituted Benzoyl)-N-(benzyloxy)benzamide |

| Benzyloxy Group | Substituted O-Alkyl/Aryl Hydroxylamine | N-Benzoyl-N-(substituted alkyloxy/aryloxy)benzamide |

By systematically exploring these modifications, a diverse library of this compound analogs can be synthesized, enabling the investigation of their chemical and biological properties.

Introduction of Substituents onto Aromatic Moieties

The introduction of substituents onto the aromatic moieties of this compound is most effectively achieved by employing substituted starting materials, namely substituted benzoyl chlorides or substituted O-benzylhydroxylamines. This approach allows for precise control over the position and nature of the substituent.

The general synthetic route involves the acylation of an O-benzylhydroxylamine derivative with a benzoyl chloride derivative in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. mdpi.comnanobioletters.com The reaction is typically carried out in an anhydrous solvent like dichloromethane or pyridine at temperatures ranging from 0 °C to room temperature. nanobioletters.com

For instance, the synthesis of N-benzoyl-N-(benzyloxy)benzamides with substituents on the benzoyl ring can be accomplished by reacting O-benzylhydroxylamine with a range of substituted benzoyl chlorides. nih.gov These substituted benzoyl chlorides can be prepared from the corresponding benzoic acids using reagents like thionyl chloride or oxalyl chloride. nanobioletters.comgoogle.com Similarly, to introduce substituents on the benzyloxy group, a substituted O-benzylhydroxylamine can be reacted with benzoyl chloride. mdpi.com

A variety of substituted benzamides have been synthesized using this methodology, including those with electron-donating and electron-withdrawing groups. The yields of these reactions are generally moderate to good, depending on the specific substrates and reaction conditions employed. nanobioletters.comnih.gov

Below is a table summarizing the synthesis of various substituted N-benzylbenzamides, which are structurally related to the target compound and illustrate the feasibility of this synthetic approach.

Derivatization from N-Chlorinated N-(Benzyloxy)benzamides

The derivatization of this compound via its N-chlorinated intermediate presents a potential pathway to further functionalization. The synthesis of N-chloro-N-(benzyloxy)benzamide analogs can be achieved by chlorination of the corresponding N-(benzyloxy)benzamide with a chlorinating agent such as tert-butyl hypochlorite. dnu.dp.ua

However, studies on the reactivity of the resulting N-Cl bond in N-chloro-N-(acyloxy)benzamides suggest that this bond is not highly susceptible to nucleophilic substitution at the nitrogen atom. Research on N-chloro-N-(benzoyloxy)benzamide, a closely related analog, has shown that its reaction with nucleophiles like anhydrous sodium acetate (B1210297) and 4-N,N-dimethylaminopyridine in acetonitrile (B52724) does not lead to the expected nucleophilic substitution products at the nitrogen atom. dnu.dp.ua Instead, these reactions tend to result in the regeneration of the parent N-(benzoyloxy)benzamide. dnu.dp.ua This lack of reactivity is attributed to the polarization of the N-Cl bond, which disfavors nucleophilic attack at the nitrogen. dnu.dp.ua

The labile nature of N-chloro-N-(benzoyloxy)benzamide has also been noted, with the compound readily converting back to N-(benzoyloxy)benzamide upon storage, even at low temperatures (-26 °C). dnu.dp.ua

The following table summarizes the observed reactions of N-chloro-N-(benzoyloxy)benzamide with selected nucleophiles.

While these findings suggest a limited scope for derivatization through nucleophilic substitution on the nitrogen of N-chlorinated N-(benzyloxy)benzamides, further research with a broader range of potent nucleophiles would be necessary to definitively conclude the general reactivity of this intermediate.

Chemical Reactivity and Elucidation of Transformation Mechanisms

Solvolysis Reactions and Ionic Intermediates

The solvolysis of N-Benzoyl-N-(benzyloxy)benzamide can proceed through different pathways depending on the reaction conditions, particularly the pH. These reactions involve the cleavage of the molecule and the formation of reactive ionic intermediates.

Acid-Catalyzed AAl1 Solvolysis Pathways

Under acidic conditions, the hydrolysis of amides typically proceeds via an A_AC_2 mechanism involving nucleophilic attack of water at the protonated carbonyl group. libretexts.orgpressbooks.pubyoutube.commasterorganicchemistry.com However, for substrates capable of forming stable carbocations, an alternative A_Al_1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can become competitive, analogous to what is observed in ester hydrolysis. ucoz.comyoutube.com In the case of this compound, the presence of the benzyloxy group allows for the potential formation of a stabilized benzyl (B1604629) cation.

The proposed A_Al_1 pathway for this compound would involve the following steps:

Protonation of the alkoxy oxygen atom.

Unimolecular cleavage of the N-O bond to generate a stable benzyl cation and N,N-dibenzoylamide.

Reaction of the benzyl cation with a nucleophile, such as water, to form benzyl alcohol.

This mechanism is favored in strongly acidic solutions and for substrates with substituents that can stabilize a positive charge. The stability of the leaving group, in this case, N,N-dibenzoylamide, also plays a role in the feasibility of this pathway. Studies on related N-(hydroxybenzyl)benzamide derivatives have shown that an acid-catalyzed mechanism is kinetically dominant at lower pH values. nih.gov

Generation and Fate of N-Acyl-N-alkoxynitrenium Ions

An important aspect of the reactivity of N-acyloxy-N-alkoxyamides is their potential to generate electrophilic N-acyl-N-alkoxynitrenium ions. These intermediates are implicated in the mutagenic activity of some analogues. The formation of these nitrenium ions is thought to occur through the heterolytic cleavage of the N-O bond, particularly with a good leaving group.

For this compound, the generation of the corresponding N-benzoyl-N-benzyloxynitrenium ion would likely require specific conditions that favor this cleavage. Once formed, these highly electrophilic species can undergo several reactions:

Reaction with Nucleophiles: They can be trapped by various nucleophiles. For instance, in a biological context, they are thought to react with DNA bases, leading to mutations.

Rearrangement: The nitrenium ion could potentially undergo rearrangement to more stable species.

Solvent Trapping: In a solvolysis reaction, the solvent molecule can act as a nucleophile, leading to the formation of a solvolysis product.

The stability of the generated nitrenium ion is a key factor in its fate. The presence of the benzoyl and benzyloxy groups would influence the electronic properties and, consequently, the reactivity of the nitrenium ion.

Nucleophilic Reactions at the Amide Nitrogen Center

The nitrogen atom of this compound can also be a site for nucleophilic attack, leading to the displacement of the attached groups.

Base-Catalyzed BAl2 Reactions with Hydroxide (B78521) Nucleophiles

In basic media, amide hydrolysis typically follows a B_AC_2 mechanism, involving nucleophilic addition of a hydroxide ion to the carbonyl carbon. libretexts.orgpressbooks.pub However, an alternative B_Al_2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) pathway, while rare for amides, has been observed in the hydrolysis of highly hindered esters. cdnsciencepub.comresearchgate.net

For this compound, a B_Al_2 reaction would involve the direct nucleophilic attack of a hydroxide ion on the benzylic carbon of the benzyloxy group, leading to the displacement of the N-benzoylbenzamide anion. This pathway is generally less favored than attack at the carbonyl carbon. Studies on N-(hydroxybenzyl)benzamide derivatives show a specific-base-catalyzed mechanism under basic and neutral pH conditions, which is described as being E1cB-like. nih.gov This suggests that for these systems, the reaction proceeds through deprotonation of the hydroxyl group followed by elimination.

SN2 Displacement of Acyloxy Groups by Amines

N-Acyloxy-N-alkoxybenzamides are known to undergo SN2 reactions at the amide nitrogen with amine nucleophiles. libretexts.org This reaction provides a model for the interaction of these compounds with biological nucleophiles like DNA. In the case of this compound, reaction with an amine, such as N-methylaniline, would involve the nucleophilic attack of the amine on the amide nitrogen, leading to the displacement of the benzoate (B1203000) group.

The bimolecular rate constants for the reaction of N-methylaniline with a series of alkyl N-acetoxybenzohydroxamates have been studied, demonstrating the feasibility of this SN2 pathway. libretexts.org The reactivity is influenced by steric factors on both the alkoxy group and the attacking amine.

Intramolecular Rearrangement Processes

This compound and related compounds can potentially undergo intramolecular rearrangements. While specific studies on the intramolecular rearrangement of this compound are not prevalent, related systems offer insights into possible pathways. For instance, the Wittig rearrangement has been observed in ortho-benzyloxy benzamides. ucoz.com Another relevant process is the libretexts.orgucoz.com-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. nih.gov

In the context of this compound, a potential rearrangement could be initiated by deprotonation at the benzylic position, followed by a migration of one of the benzoyl groups. The feasibility of such a rearrangement would depend on the stability of the intermediates and the transition states involved. Gas-phase intramolecular SN2 reactions have also been proposed for the rearrangement of protonated 2-pyrimidinyloxy-N-arylbenzylamine derivatives, which could serve as a model for rearrangements in similar systems. cdnsciencepub.com

The HERON Reaction: Mechanistic Origin and Scope in Anomeric Amides

The HERON (Heteroatom Rearrangement on Nitrogen) reaction is a key transformation observed for this compound and related anomeric amides. This reaction involves the migration of a substituent from the amide nitrogen to the carbonyl carbon. The mechanistic origin of the HERON reaction is rooted in the "anomeric amide" nature of the substrate. Anomeric amides, which possess a heteroatom attached to the amide nitrogen, exhibit distinct electronic and conformational properties.

In the case of this compound, treatment with a nucleophile such as a hydroxide ion leads to an unusual BAl2 reaction at the nitrogen atom. This process results in the formation of an anomeric hydroxamic ester intermediate. This intermediate subsequently undergoes an intramolecular rearrangement to yield an ester, which is the characteristic outcome of the HERON reaction. warwick.ac.uk The driving force for this rearrangement is believed to be the electronic destabilization of the N-O bond in the anomeric amide, which is alleviated by the migration of the benzoyloxy group.

The scope of the HERON reaction extends to a variety of N-acyloxy-N-alkoxyamides. The reaction's efficiency and pathway can be influenced by the electronic nature of the substituents on the benzoyl and benzyloxy groups.

Detailed Studies of Anomeric Hydroxamic Ester Rearrangements

Detailed studies on the rearrangement of anomeric hydroxamic esters derived from related N-alkyl-O-benzoyl hydroxamic acid derivatives have provided valuable insights that can be extrapolated to this compound. Research on unactivated N-alkyl-O-benzoyl hydroxamic acid derivatives has demonstrated that these compounds can rearrange to form 2-benzoyloxy amides. warwick.ac.uk

The success of this rearrangement is highly dependent on the choice of base. While weaker organic bases like triethylamine (B128534) may not be effective for all substrates, stronger, non-coordinating phosphazene bases have been shown to mediate the rearrangement effectively. warwick.ac.uk The steric bulk of the N-alkyl substituent also plays a crucial role, with less hindered substrates generally reacting more readily.

The following table summarizes the effect of different bases on the rearrangement of a model N-alkyl-O-benzoyl hydroxamic acid derivative.

| Base | Conditions | Product | Yield |

| Et3N | Toluene, 110 °C | No reaction | - |

| Phosphazene Base | Toluene, 110 °C, 18 hr | Rearrangement product | 75% |

| KHMDS/LDA | - | No reaction | - |

Data derived from studies on analogous N-alkyl-O-benzoyl hydroxamic acid derivatives. warwick.ac.uk

Investigation of Analogous Rearrangement Pathways (e.g., Lossen-type)

While the HERON reaction is a prominent pathway for this compound, the potential for other rearrangements, such as the Lossen rearrangement, is also a consideration in related systems. The Lossen rearrangement typically involves the conversion of a hydroxamic acid or its derivative to an isocyanate. However, for N-alkoxy-N-acylamides, the HERON-type rearrangement often predominates. There is currently a lack of specific studies documenting a Lossen-type rearrangement for this compound itself.

Stability and Degradation Pathways in Reaction Media

The stability of this compound is contingent on the chemical environment. Under neutral conditions, it is relatively stable. However, it exhibits distinct degradation pathways under acidic and basic conditions.

Under acidic conditions, this compound undergoes acid-catalyzed solvolysis. This reaction proceeds via an AAl1 mechanism, which involves the protonation of the benzoyloxy carbonyl group, followed by the unimolecular cleavage of the O-N bond. This cleavage generates a N-benzoyl-N-(benzyloxy)nitrenium ion. warwick.ac.uk The rate of this solvolysis is influenced by the substituents on the benzoyl ring, with electron-donating groups generally accelerating the reaction.

In basic media, as discussed previously, this compound reacts with hydroxide ions via a BAl2 mechanism at the nitrogen atom. This leads to the formation of the anomeric hydroxamic ester intermediate, which then rearranges through the HERON pathway. warwick.ac.uk This pathway represents a primary degradation route in the presence of strong bases.

The compound is reported to be stable for extended periods when stored under dry conditions at low temperatures. warwick.ac.uk

The following table outlines the reactivity and stability of this compound under different conditions.

| Condition | Reaction Type | Key Intermediate | Primary Product(s) |

| Acidic (e.g., in D2O-CD3CN) | AAl1 Solvolysis | N-benzoyl-N-(benzyloxy)nitrenium ion | Solvolysis products |

| Basic (e.g., with hydroxide) | BAl2 Reaction / HERON Rearrangement | Anomeric hydroxamic ester | Rearranged ester |

| Neutral | Relatively stable | - | - |

Data derived from studies on N-(benzoyloxy)-N-(benzyloxy)benzamides. warwick.ac.uk

Theoretical and Computational Chemistry Investigations

Quantum Chemical Analysis of Electronic Structure and Anomeric Effects

Quantum chemical calculations, particularly using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been instrumental in elucidating the electronic structure of N-acyloxy-N-alkoxyamides. nih.gov Unlike typical planar amides, these compounds exhibit a highly unusual geometry at the nitrogen center.

X-ray crystallographic and computational studies on representative N-acyloxy-N-alkoxyamides show that the amide nitrogen is extremely pyramidalized, with bond angles averaging around 108°, which is characteristic of sp³ hybridization rather than the typical sp² hybridization of planar amides. nih.gov This pyramidalization has profound effects on the electronic structure:

Anomeric Stabilization: The molecular conformation is significantly influenced by a powerful stereoelectronic interaction known as the anomeric effect. Computational studies based on molecular orbital theory predict a strong stabilizing interaction between a lone pair on the alkoxy oxygen (n_O) and the antibonding orbital of the nitrogen-acyloxy bond (σ_NO). nih.gov This n_O → σ_NO interaction helps to stabilize the molecule's conformation and influences its reactivity.

The geometry at the nitrogen atom can be quantified using the Winkler-Dunitz parameters, which describe the degree of twist (τ) and pyramidalization (χ_N). For these compounds, the pyramidalization is significant, with |χ_N| values reported to be as high as 65-66°. nih.gov

Molecular Orbital Theory Applied to Reactivity Prediction

Molecular Orbital (MO) theory is fundamental to understanding the reactivity of N-Benzoyl-N-(benzyloxy)benzamide. The reactivity of this class of compounds is largely governed by the electrophilic nature of the nitrogen atom, which is a direct consequence of being bonded to two highly electronegative oxygen atoms. nih.govnih.gov

The key application of MO theory in this context is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: The LUMO is expected to be centered on the N-Oacyl bond. Specifically, the σ*_NO antibonding orbital, which is stabilized by the anomeric effect, acts as a key low-energy acceptor orbital. Nucleophiles will preferentially attack this site, leading to cleavage of the N-O bond.

HOMO: The HOMO is likely associated with the lone pairs of the oxygen atoms and the π-systems of the aromatic rings.

The aforementioned n_O → σ_NO anomeric interaction, a concept derived from MO theory, is crucial for predicting reactivity. nih.gov This interaction lowers the energy of the filled n_O orbital and raises the energy of the empty σ_NO orbital. However, the σ*_NO orbital remains the LUMO and the primary site for nucleophilic attack. Studies confirm that these compounds react with bionucleophiles at the electrophilic nitrogen center. nih.govpublish.csiro.au

Computational Modeling of Reaction Transition States and Intermediates

Computational modeling has been employed to investigate the reaction mechanisms of N-acyloxy-N-alkoxyamides with nucleophiles, such as those found in DNA. nih.govpublish.csiro.au These studies focus on calculating the energies of reactants, transition states, and potential intermediates to map out the most likely reaction pathways.

The primary reaction of these compounds is believed to be an S_N2-type reaction at the amide nitrogen. publish.csiro.au Computational models of this process would involve:

Reactant Complex: Formation of an initial complex between the N-acyloxy-N-alkoxyamide and the nucleophile.

Transition State: Modeling the transition state, which would feature the simultaneous formation of the new nucleophile-nitrogen bond and the breaking of the nitrogen-acyloxy bond. The geometry of the nitrogen would likely be trigonal bipyramidal in the transition state.

Products: Formation of the final products.

Importantly, computational studies have helped to clarify the nature of the reactive species. It has been shown that these compounds act as direct-acting mutagens, reacting with DNA in their intact form. nih.gov This finding argues against a mechanism involving prior solvolysis to form a highly reactive and indiscriminate electrophilic nitrenium ion intermediate, a pathway that would be less selective. nih.gov Modeling the energies of these potential pathways would confirm that direct attack on the intact amide is energetically more favorable.

Structure-Reactivity Correlations through Hammett Equation Analyses

Quantitative Structure-Activity Relationship (QSAR) studies, which often employ Hammett equation principles, have been vital in understanding how substituents on the aromatic rings of N-acyloxy-N-alkoxyamides affect their biological activity. epa.gov The Hammett equation (log(k/k₀) = ρσ) relates reaction rates (k) to substituent constants (σ), providing insight into the electronic nature of the reaction mechanism through the reaction constant (ρ).

For N-benzoyloxy-N-benzyloxybenzamides, a fascinating inverse relationship has been discovered between reactivity and mutagenicity. epa.gov

Electron-withdrawing substituents on the N-benzoyl (acyloxy) group increase the electrophilicity of the nitrogen and the stability of the benzoyloxy leaving group. This leads to an increase in the rate of reaction with nucleophiles.

However, the mutagenic activity of these compounds is inversely related to the electron-withdrawing power of the substituent. That is, the more reactive compounds are less mutagenic.

This suggests that mutagenicity in this specific series correlates with the stability and persistence of the molecule rather than its raw reactivity. epa.gov The dominant factor controlling mutagenicity was found to be hydrophobicity (log P), which governs the molecule's ability to reach its biological target (DNA). epa.gov Electronic effects of substituents on the N-alkoxy (benzyloxy) ring were found to have a less significant influence on mutagenicity levels. epa.gov

Prediction of Global Chemical Reactivity Descriptors

The key global descriptors are calculated as follows:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

The pyramidalization and the presence of two oxygen atoms on the nitrogen significantly lower the LUMO energy, making the molecule a strong electrophile, which would be reflected in a high electrophilicity index (ω). The HOMO-LUMO gap (η) is a measure of chemical stability; a smaller gap indicates higher reactivity. Given their reactivity, N-acyloxy-N-alkoxyamides are expected to have a relatively small HOMO-LUMO gap compared to more stable amides.

Table 1: Representative Global Chemical Reactivity Descriptors This table presents illustrative values for a model N-acyloxy-N-alkoxyamide, calculated using DFT. Actual values for this compound would require specific computation.

Another important feature is the Molecular Electrostatic Potential (MEP) . An MEP map for this compound would show a strongly positive (electron-deficient) region around the nitrogen atom and the hydrogen atoms of the aromatic rings, confirming these as sites for nucleophilic attack. Conversely, negative potential (electron-rich) regions would be located around the carbonyl and alkoxy oxygen atoms, indicating sites for electrophilic attack.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides a detailed map of the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

¹H and ¹³C NMR for Monitoring Reaction Progress and Intermediate Detection

The progress of chemical reactions involving N-Benzoyl-N-(benzyloxy)benzamide can be effectively monitored in real-time using ¹H NMR spectroscopy. chemrxiv.orgnih.govmagritek.com This non-invasive technique allows for the quantitative analysis of reactants, intermediates, and products directly in the reaction mixture, often without the need for sample isolation. chemrxiv.orgmagritek.com By acquiring a series of ¹H NMR spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be tracked, enabling the determination of reaction kinetics. nih.gov

For instance, in a hypothetical synthesis of this compound, the characteristic signals of the starting materials would diminish over time, while new signals corresponding to the protons of the product would emerge and grow in intensity. The chemical shifts of the aromatic protons in the benzoyl and benzyloxy groups, as well as the benzylic protons of the benzyloxy group, would provide a clear fingerprint of the molecule's formation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl C=O | - | ~168-172 |

| Benzyloxy C=O | - | ~168-172 |

| Aromatic C-H | ~7.2-8.0 | ~127-135 |

| Benzylic CH₂ | ~4.5-5.0 | ~45-50 |

Note: These are predicted values based on analogous structures and may differ from experimental values.

Advanced NMR Techniques for Conformational Analysis and Stereochemical Assignment

Due to the presence of the tertiary amide bond, this compound is expected to exhibit restricted rotation around the C-N bond, leading to the existence of conformational isomers (rotamers). scielo.br Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for probing the spatial proximity of protons and thus determining the preferred conformation in solution.

Furthermore, these techniques can be instrumental in assigning the stereochemistry of products in reactions where this compound is a chiral precursor or when chiral centers are formed during a transformation. The correlation of signals in two-dimensional NMR spectra can reveal through-space interactions that are unique to a specific stereoisomer. Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with NMR data to provide a more detailed understanding of the conformational landscape. scielo.br

Infrared (IR) Spectroscopy for Probing Functional Group Changes During Reactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for tracking changes in these groups during a chemical reaction. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the most prominent features in its IR spectrum would be the strong absorption bands corresponding to the two carbonyl (C=O) groups of the amide functionality. These typically appear in the region of 1650-1700 cm⁻¹. The exact position of these bands can provide information about the electronic environment and potential conjugation. The spectrum would also show characteristic absorptions for the aromatic C-H bonds (around 3030 cm⁻¹) and the C-O bond of the benzyloxy group. libretexts.orgnist.gov

During a reaction, the disappearance of reactant-specific IR bands and the appearance of new bands corresponding to the product's functional groups can be monitored. For example, in a reaction where the amide is hydrolyzed, the disappearance of the characteristic amide C=O stretch and the appearance of a broad O-H stretch (from the resulting carboxylic acid) and an N-H stretch (from the amine) would be observed.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1650-1700 | Strong |

| C-N (Amide) | 1200-1300 | Medium |

| C-O (Ether) | 1050-1250 | Strong |

| Aromatic C-H | 3000-3100 | Weak-Medium |

| Aromatic C=C | 1450-1600 | Medium |

Note: These are expected values and can be influenced by the molecular environment.

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Byproducts

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. It provides the exact mass of the parent ion, which allows for the unambiguous determination of its molecular formula. This is crucial for confirming the identity of the desired product and for identifying any byproducts formed during a reaction.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzamide (B126) derivatives, common fragmentation pathways include the cleavage of the C-N bond and the bonds adjacent to the carbonyl groups. Characteristic fragment ions that would be expected for this compound include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

For this compound, a single crystal X-ray diffraction study would definitively confirm its connectivity and provide insights into its solid-state conformation. It would reveal the planarity of the amide groups and the torsion angles around the various single bonds. Furthermore, the analysis of the crystal packing would elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. While no specific crystal structure for this compound is currently reported, analysis of related benzamide structures indicates that intermolecular C-H···O hydrogen bonds often play a significant role in stabilizing the crystal lattice.

Structure Activity Relationship Sar Methodologies and Biological Interaction Studies

Rational Design Principles for Modulating Biological Interactions of Benzamide (B126) Scaffolds

Rational drug design aims to develop new medications based on a known biological target. For benzamide scaffolds, this involves strategically modifying the molecule to enhance its interaction with a specific protein or enzyme. Key principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that retain similar biological activity but may improve properties like potency or reduce side effects.

Structure-Based and Ligand-Based Design: Utilizing the three-dimensional structure of the target protein to design complementary ligands (structure-based) or using the properties of known active molecules to guide the design of new ones (ligand-based). rsc.org

Conformational Restriction: Introducing structural elements that lock the molecule into a specific shape, which can lead to higher affinity for the target.

Hydrophobic and Hydrophilic Interactions: Modifying the molecule to optimize its interactions with water and the non-polar and polar regions of the target's binding site. For instance, the addition of a rigid, fused ring to a benzobisheterocycle scaffold generated nanomolar inhibitors by enhancing hydrophobic interactions within the target metallo-β-lactamase active site. nih.gov

A study on novel benzamides as anti-inflammatory agents utilized the arylideneoxazolone scaffold to synthesize a series of compounds. nih.gov This demonstrates the principle of using a core structure to generate a library of related molecules with potentially improved activity. nih.gov

Computational Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. jst.go.jp This method is invaluable for:

Virtual Screening: Rapidly screening large libraries of compounds to identify those most likely to bind to a target.

Binding Mode Analysis: Understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and its target. nih.gov

Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.

In a study of benzamide derivatives as topoisomerase inhibitors, molecular docking was used to examine the interactions between the compounds and the enzyme's active site. researchgate.net Similarly, docking studies of benzimidazole (B57391)–thiadiazole hybrids helped to understand their binding with the 14-α demethylase enzyme in Candida. acs.org The accuracy of the docking process is often validated by redocking a known ligand and comparing the predicted pose to the experimentally determined crystal structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org A QSAR model is typically represented by an equation:

Activity = f(Molecular Descriptors)

Where the molecular descriptors are numerical representations of the physicochemical properties of the molecules. jocpr.com

Key aspects of QSAR modeling include:

Descriptor Calculation: Using software to calculate a wide range of descriptors, such as molecular weight, lipophilicity (logP), and electronic properties.

Model Building: Employing statistical methods like multiple linear regression or machine learning algorithms to build the predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external datasets. jocpr.com

A QSAR study on a series of 2-thioarylalkyl benzimidazole derivatives established a predictive model for their anthelmintic activity. biolscigroup.usscholars.direct The model showed that the activity was related to the dipole moment, the energy of the highest occupied molecular orbital (HOMO), and the smallest negative charge of the molecule. biolscigroup.us

Elucidation of Biological Mechanisms of Action Beyond Therapeutic Efficacy

Understanding how a compound affects a biological system goes beyond simply measuring its primary therapeutic effect. It is also important to investigate:

Off-target effects: Interactions with other proteins or pathways that may lead to side effects.

Downstream signaling: The cascade of events that occurs within a cell after the compound binds to its target. For example, inhibition of the P2X7 receptor can lead to the suppression of glycolysis and AKT activation in cancer cells. bmbreports.org

System-level effects: How the compound affects the entire organism, which can be studied in animal models.

For instance, while P2X7 receptor antagonists are being investigated for their anti-inflammatory effects, their potential impact on other systems, such as the cardiovascular or nervous systems, is also an important area of research. nih.gov Similarly, the inhibition of acetylcholinesterase is a key mechanism for certain pesticides, and understanding this provides direct evidence of potential adverse effects. epa.gov

Applications in Advanced Organic Synthesis and Chemical Research

Utilization as a Core Building Block for Complex Molecular Scaffolds

N-Benzoyl-N-(benzyloxy)benzamide serves as a foundational component for building intricate molecular frameworks. The benzamide (B126) motif itself is a critical structural unit found in a vast number of synthetic compounds, including pharmaceuticals and materials. dcu.ie The specific arrangement of this compound, featuring a reactive N-O bond, allows for its incorporation into larger, more complex structures.

The synthesis of derivatives, such as those used in skeletal editing, demonstrates its utility as a modifiable scaffold. For instance, related N-(benzoyloxy)-N-(benzyloxy)benzamides can be prepared and subsequently used to forge new carbon-carbon bonds, effectively translating simple amine precursors into complex carbon skeletons. d-nb.info This capability allows chemists to begin with a relatively simple, accessible molecule and elaborate it into a high-value, complex structure, which is a key principle in efficient synthetic design.

Implementation in Novel Skeletal Editing Transformations

A significant application of this compound analogues is in the burgeoning field of skeletal editing. This strategy involves the precise modification of a molecule's core structure, such as inserting, deleting, or swapping atoms within the molecular backbone. nih.govresearchgate.net

Specifically, reagents like N-pivaloyloxy-N-alkoxyamides, which are structurally similar to this compound, have been employed for the direct, single-atom deletion of nitrogen from secondary amines. d-nb.info This transformation is noteworthy as it provides a novel retrosynthetic disconnection, enabling the formation of C-C bonds through the extrusion of dinitrogen (N₂). The process is particularly valuable for the late-stage modification of biologically active compounds, allowing for structural optimization and the exploration of new chemical space. d-nb.info This method avoids the use of toxic heavy-metal oxidants like mercury or lead, which were common in older protocols. d-nb.info

The general concept of skeletal editing allows for the transformation of readily available compounds, such as indoles and benzofurans, into other valuable heterocyclic systems like indazoles, benzimidazoles, benzisoxazoles, and benzoxazoles through atom swapping and skeletal reorganization. nih.govresearchgate.net

Precursor in the Synthesis of Diverse Nitrogen-Containing Compounds

This compound and related structures are valuable precursors for a wide array of nitrogen-containing molecules. The inherent reactivity of the amide bond and the unique N-O linkage provide multiple pathways for chemical elaboration.

The synthesis of benzamide derivatives is a cornerstone of medicinal chemistry, leading to compounds with a broad spectrum of biological activities, including antitumor, anticonvulsant, and antimicrobial properties. researchgate.netnanobioletters.com By starting with a core structure like this compound, chemists can access diverse derivatives through reactions at the nitrogen or carbonyl groups. For example, various N-substituted benzamides are synthesized by coupling carboxylic acids with amines. cbijournal.com Furthermore, the benzylamine (B48309) scaffold, which can be conceptually related to fragments of the title compound, is a recognized pharmacophore present in many pharmaceuticals. researchgate.net

The table below illustrates examples of diverse nitrogen-containing compounds synthesized from benzamide-related precursors.

| Precursor Type | Reagents | Product Class | Reference |

| Salicylamide & Acid Chlorides | Pyridine (B92270) | N-benzoyl-2-hydroxybenzamides | nih.gov |

| 2-Fluorobenzoyl chloride & 2,3-Difluoroaniline | Standard condensation | Tri-fluorinated benzamide | dcu.ie |

| (Benzamidomethyl)triethylammonium chloride & Benzhydrazide | Aqueous media | N-(N'-benzoylhydrazinomethyl)benzamide | researchgate.net |

| Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate | Benzyl (B1604629) chloride, Hydrazine | 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide | mdpi.com |

Contribution to the Diversification of Heterocyclic Chemical Libraries

Heterocyclic compounds are of immense importance in drug discovery. The ability to rapidly generate diverse libraries of these molecules is crucial for identifying new therapeutic agents. The reactivity of this compound and its analogs can be harnessed to produce a variety of heterocyclic structures.

As mentioned in the context of skeletal editing, transformations involving the cleavage and rearrangement of indole (B1671886) and benzofuran (B130515) cores can lead to other heterocyclic systems like benzimidazoles and benzoxazoles. nih.gov This represents a powerful method for diversifying a given heterocyclic scaffold. Moreover, the development of catalytic systems, such as Ni/photoredox dual catalysis, has enabled the enantioselective synthesis of N-benzylic heterocycles, which are common motifs in pharmaceuticals. nih.gov While not a direct application of the title compound, these advanced methods highlight the importance of benzyl and amide groups in the synthesis of chiral heterocycles. The synthesis of complex structures like benzyloxyquinoxalines further showcases the role of related building blocks in creating novel heterocyclic systems with potential biological activity. mdpi.com

Role in Polymerization Initiator Development (for related amidinate systems)

While this compound itself is not directly used as a polymerization initiator, closely related amidinate systems derived from benzamides play a crucial role in this area. Specifically, N-benzoylbenzamidinate ligands can be used to create aluminum complexes that are highly effective initiators for ring-opening polymerization (ROP). nih.gov

For example, complexes prepared by treating N-benzoyl-N'-phenylbenzamidine with trimethylaluminum (B3029685) (AlMe₃) act as potent initiators for the ROP of ε-caprolactone. nih.gov These aluminum amidinate complexes produce polycaprolactone (B3415563) with very high molecular weights and narrow molecular weight distributions, which are desirable properties for polymer materials. The same complexes have also shown activity in the polymerization of cyclohexene (B86901) oxide. nih.gov This demonstrates how derivatives conceptually linked to the benzamide structure can be pivotal in the development of advanced materials.

The table below summarizes the performance of such aluminum complexes in the polymerization of ε-caprolactone.

| Initiator Complex | Monomer | Resulting Polymer | Key Features | Reference |

| [L(Dipp)AlMe₂] | ε-caprolactone | Polycaprolactone | High molecular weight, narrow distribution | nih.gov |

| [L(Ph)AlMe₂] | ε-caprolactone | Polycaprolactone | High molecular weight, narrow distribution | nih.gov |

| [(L(Dipp))₂AlMe] | ε-caprolactone | Polycaprolactone | High molecular weight, narrow distribution | nih.gov |

| [(L(Ph))₃Al] | ε-caprolactone | Polycaprolactone | High molecular weight, narrow distribution | nih.gov |

Q & A

Q. Basic Research Focus

- ¹H NMR : The sp³-hybridized nitrogen in the anomeric amide reduces conjugation, leading to distinct chemical shifts for the benzyloxy (δ 4.8–5.2 ppm) and benzoyl (δ 7.4–8.1 ppm) groups. Pyramidalization at nitrogen eliminates amide proton signals .

- IR : Absence of a strong, sharp N–H stretch (~3300 cm⁻¹) due to the sp³ nitrogen configuration.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

What safety protocols are critical when handling this compound due to its mutagenicity and decomposition risks?

Q. Basic Research Focus

- Mutagenicity : Ames II testing indicates low but non-negligible mutagenic potential. Use ventilated fume hoods , nitrile gloves, and closed systems during synthesis .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 80°C. Avoid heating and store at –20°C under nitrogen .

- Waste disposal : Segregate halogenated solvents (e.g., DCM) and amide-containing waste for professional treatment .

How does the anomeric effect influence the electronic configuration and reactivity of this compound?

Advanced Research Focus

The anomeric effect arises from n→σ* hyperconjugation between the lone pair of the benzyloxy oxygen and the N–acyloxy σ* orbital. This:

- Stabilizes the sp³-hybridized nitrogen, reducing resonance with the carbonyl.

- Increases electrophilicity at the acyloxy carbon, enhancing reactivity in nucleophilic substitutions (e.g., hydrolysis) .

Methodological validation : - X-ray crystallography (via SHELX ) confirms pyramidal nitrogen geometry.

- DFT calculations quantify orbital interactions and predict reaction pathways .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antiproliferative vs. inert effects) may stem from:

- Structural variability : Substituent position (e.g., nitro vs. trifluoromethyl groups) alters binding affinity. For example, 3,4-dichloro derivatives show enhanced activity due to hydrophobic interactions .

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. nM).

Resolution approaches : - SAR studies : Systematically modify substituents and test across standardized assays (Table 1).

- Meta-analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay .

Q. Table 1: Biological Activity of Select Derivatives

| Derivative | Substituent | IC₅₀ (µM) | Target Cell Line |

|---|---|---|---|

| 4-Cyano-N-[...]-benzamide | 4-CN | 0.91 | HeLa |

| 3,4-Dichloro-N-[...]-benzamide | 3,4-Cl₂ | 0.22 | MCF-7 |

| Naphthalene-2-carboxamide | 2-Naphthoyl | 1.85 | A549 |

How can computational modeling predict the crystallographic behavior of this compound?

Q. Advanced Research Focus

- Molecular packing : Use Mercury CSD or Materials Studio to simulate crystal lattices. The benzyloxy group’s steric bulk often leads to P2₁/c monoclinic systems with Z′ = 1 .

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in high-symmetry space groups .

- Validation : Compare simulated powder XRD patterns with experimental data to detect polymorphism .

What mechanistic insights explain the hydrolysis resistance of this compound under physiological conditions?

Advanced Research Focus

The compound’s stability in aqueous media (pH 7.4, 37°C) is attributed to:

- Steric shielding : The benzyloxy group hinders nucleophilic attack on the acyloxy carbon.

- Electronic effects : The anomeric n→σ* interaction lowers the electrophilicity of the carbonyl.

Experimental validation : - Kinetic studies : Monitor hydrolysis via LC-MS; half-life >24 hours in PBS .

- Isotope labeling : ¹⁸O-tracing confirms water exclusion from the reaction site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.